8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a methoxy group, an imidazo[1,2-b]pyridazine ring, a phenyl ring, a 2H-chromene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine ring and the 2H-chromene ring would likely contribute to the rigidity of the molecule, while the ethoxy, methoxy, and carboxamide groups could potentially participate in various chemical reactions .Scientific Research Applications
Synthesis and Characterization of Chromene Derivatives
Research has been focused on the synthesis of chromene derivatives due to their wide range of biological activities. A study by Azab and Latif (2012) detailed the synthesis of various functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide. These compounds, including 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one and 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one, were synthesized and structurally characterized using elemental analysis, IR, MS, and NMR spectral analysis (Azab & Latif, 2012).
Biological Activities:
Anti-Inflammatory and Analgesic Activities:
- A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. The compounds exhibited significant anti-inflammatory and analgesic activities, with some showing high COX-2 inhibitory activity and comparable activity to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities:
- Research by Mohamed et al. (2012) synthesized 3-acetyl-8-ethoxycoumarin derivatives, which were evaluated for their antimicrobial activity. These compounds underwent various chemical transformations, yielding derivatives like ethylidenehydrazinecarbothioamide and 3-(quioxaline-2-yl)-8-ethoxycoumarin hydrobromide, demonstrating significant antimicrobial activity (Mohamed et al., 2012).
- The work by Tiwari et al. (2018) presented the synthesis of chromen-3-yl-tetrahydropyrimidine derivatives and evaluated their antifungal and antibacterial activities. Notably, one compound showed antifungal activity comparable to the standard drug miconazole, and the compounds were non-toxic in nature, indicating potential as oral drug candidates (Tiwari et al., 2018).
Anticancer and Antioxidant Activities:
- Bialy and Gouda (2011) synthesized new benzothiophenes containing the cyanoacetamide moiety and evaluated their antitumor and antioxidant activities. Several synthesized products exhibited promising antioxidant activities, indicating their potential in pharmaceutical applications (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which are part of the compound’s structure, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Mode of Action
It is known that pyridazin-3(2h)-one derivatives can have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Biochemical Pathways
It is known that pyridazin-3(2h)-one derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
It is known that pyridazin-3(2h)-one derivatives can have a wide range of pharmacological effects .
Properties
IUPAC Name |
8-ethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-3-33-20-9-5-7-16-13-18(25(31)34-23(16)20)24(30)26-17-8-4-6-15(12-17)19-14-29-21(27-19)10-11-22(28-29)32-2/h4-14H,3H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXXNMVECBTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C(=N4)C=CC(=N5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.